

# Preliminary Research Findings on MS-20: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MS-20, also known as Symbiota®, is a postbiotic therapeutic agent developed by Microbio Co., Ltd. It is derived from the fermentation of a soybean-based medium by a consortium of multiple probiotic and yeast strains.[1] Emerging research has highlighted its potential as a significant immunomodulatory agent, particularly in the realm of cancer immunotherapy. This document provides a comprehensive overview of the preliminary research findings on MS-20, including its mechanism of action, data from preclinical and clinical studies, and detailed experimental protocols. The primary focus of this guide is to furnish researchers, scientists, and drug development professionals with a detailed technical understanding of MS-20's core attributes.

### Introduction

Cancer immunotherapy has revolutionized the treatment landscape for many malignancies. However, a significant portion of patients do not respond to immune checkpoint inhibitors (ICIs) alone.[2] The gut microbiome has been identified as a critical modulator of the host immune response and a key determinant of ICI efficacy.[1] MS-20 is a novel postbiotic designed to modulate the gut microbiome to enhance the systemic anti-tumor immune response and improve the efficacy of cancer immunotherapies.[2][3]

### **Mechanism of Action**

### Foundational & Exploratory





MS-20 exerts its immunomodulatory effects by reshaping the gut microbiota.[1] This alteration in the microbial landscape leads to a cascade of events that culminate in an enhanced antitumor immune response. The proposed mechanism involves the following key steps:

- Gut Microbiome Modulation: MS-20 administration alters the composition and metabolic output of the gut microbiota.[1] Preclinical studies have shown that MS-20 treatment leads to an increased abundance of beneficial bacteria, such as Ruminococcus bromii.[1][2]
- Enhanced Immune Cell Infiltration: The modulated gut microbiome promotes the infiltration of effector immune cells into the tumor microenvironment (TME).[1][2]
- Increased Effector CD8+ T Cells: Specifically, MS-20 treatment has been shown to increase the population of effector CD8+ T cells within the tumor.[1][2] These cytotoxic T lymphocytes are crucial for recognizing and eliminating cancer cells.
- Downregulation of PD-1 Expression: MS-20 has been observed to downregulate the
  expression of the programmed cell death protein 1 (PD-1) on immune cells.[1][2] PD-1 is an
  inhibitory receptor that, when engaged by its ligand PD-L1 on tumor cells, suppresses T cell
  activity. By reducing PD-1 expression, MS-20 helps to overcome this immunosuppressive
  mechanism.

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Proposed mechanism of action for MS-20.



# Quantitative Data Summary Clinical Trial in Non-Small Cell Lung Cancer (NSCLC)

An exploratory, randomized, double-blind, placebo-controlled clinical trial (NCT04909034) was conducted to evaluate the efficacy and safety of MS-20 in combination with the anti-PD-1 antibody Keytruda (pembrolizumab) in patients with stage IIIb/IV NSCLC.[3]

| Metric                                    | MS-20 + Keytruda (n=8) | Placebo + Keytruda (n=4) |
|-------------------------------------------|------------------------|--------------------------|
| Objective Response Rate (ORR)             | 75%                    | 25%                      |
| Complete Response (CR)                    | 12.5%                  | 0%                       |
| Partial Response (PR)                     | 62.5%                  | 25%                      |
| Median Progression-Free<br>Survival (PFS) | > 12 months            | 4.5 months               |

Data sourced from Microbio Co., Ltd. press release, December 2024.[3]

### **Clinical Trial in Ulcerative Colitis (UC)**

A randomized, double-blind, placebo-controlled trial evaluated MS-20 as an add-on therapy for patients with ulcerative colitis.[4]

| Metric                            | MS-20 + Standard<br>Treatment (n=15) | Placebo + Standard<br>Treatment (n=15) | p-value |
|-----------------------------------|--------------------------------------|----------------------------------------|---------|
| Clinical Remission at<br>12 Weeks | 83.3%                                | 35.7%                                  | 0.021   |
| Clinical Remission at 4 Weeks     | 58.3%                                | 7.1%                                   | -       |

Data sourced from a clinical trial announcement.[4]

## **Experimental Protocols**



# Preclinical Xenograft Mouse Model (Gut Microbes, 2024) [1]

- Animal Model: BALB/c mice were used for the CT26 colon cancer xenograft model.
- Tumor Cell Implantation: 2 x 10<sup>5</sup> CT26 cells were injected subcutaneously into the right flank of the mice.
- Treatment Groups:
  - Vehicle control
  - MS-20 alone
  - Anti-PD-1 antibody alone
  - MS-20 in combination with anti-PD-1 antibody
- Dosing Regimen: MS-20 was administered orally. The anti-PD-1 antibody was administered intraperitoneally. Dosing schedules and concentrations were as described in the publication.
- Tumor Measurement: Tumor volume was measured twice weekly using calipers.
- Immunophenotyping: At the end of the study, tumors and spleens were harvested. Immune cell populations, including CD8+ T cells, were analyzed by flow cytometry.
- Fecal Microbiota Transplantation (FMT): Fecal samples from MS-20-treated and control mice were collected and transplanted into recipient mice to confirm the role of the microbiota in the observed anti-tumor effects.

# NSCLC Clinical Trial (NCT04909034) - Abridged Protocol[3]

- Study Design: A randomized, double-blind, placebo-controlled, exploratory clinical trial.
- Patient Population: 15 patients with stage IIIb/IV non-small cell lung cancer.
- Inclusion Criteria (Selected):



- $\circ$  Age ≥ 20 years.
- Histologically or cytologically confirmed NSCLC.
- Stage IIIb/IV disease.
- Exclusion Criteria (Selected):
  - Symptomatic central nervous system metastasis.
  - Active autoimmune disease.
  - Use of immunosuppressive medication.
- Intervention:
  - Experimental Arm: MS-20 in combination with pembrolizumab.
  - Control Arm: Placebo in combination with pembrolizumab.
- Primary Outcome Measures:
  - Objective Response Rate (ORR) assessed by RECIST 1.1 criteria.
- Secondary Outcome Measures:
  - Progression-Free Survival (PFS).
  - Overall Survival (OS).
  - Safety and tolerability.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow of the NCT04909034 clinical trial.

### **Conclusion and Future Directions**

The preliminary findings for MS-20 are promising, suggesting its potential as a valuable adjuvant therapy in combination with immune checkpoint inhibitors for the treatment of advanced cancers. The ability of MS-20 to modulate the gut microbiome and enhance the anti-



tumor immune response provides a strong rationale for its further development. Future research should focus on elucidating the specific molecular signaling pathways initiated by the MS-20-altered microbiome, identifying the key microbial metabolites responsible for the immunomodulatory effects, and expanding clinical trials to larger patient cohorts and different cancer types. The positive results in ulcerative colitis also warrant further investigation into the broader applications of MS-20 in inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. MS-20 enhances the gut microbiota-associated antitumor effects of anti-PD1 antibody -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS-20 enhances the gut microbiota-associated antitumor effects of anti-PD1 antibody PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Preliminary Research Findings on MS-20: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583377#preliminary-research-findings-on-ms-20]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com